molecular formula C15H15ClN2O5S B2541603 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide CAS No. 2059538-26-8

2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide

Cat. No.: B2541603
CAS No.: 2059538-26-8
M. Wt: 370.8
InChI Key: ZTUBWXDDYWDIPA-UHFFFAOYSA-N
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Description

2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide is a sulfonamide derivative characterized by a benzamide core linked to a 4-chloro-2,5-dimethoxybenzenesulfonamido group. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name

2-[(4-chloro-2,5-dimethoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O5S/c1-22-12-8-14(13(23-2)7-10(12)16)24(20,21)18-11-6-4-3-5-9(11)15(17)19/h3-8,18H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUBWXDDYWDIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules : This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.

Biology

  • Antimicrobial Activity : Research indicates that 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Pseudomonas aeruginosa64 µg/mL
  • Anticancer Properties : The compound has been investigated for its anticancer effects. Studies reveal that it can induce apoptosis in cancer cell lines by activating caspases and inhibiting cell proliferation.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)25Induction of apoptosis via caspase activation
    A549 (Lung)30Inhibition of cell proliferation

Medicine

  • Drug Development : The unique structure of this compound makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent. Its ability to modulate specific molecular targets suggests potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of the compound against common pathogens, it was found to be effective against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could be developed further as a therapeutic agent for treating bacterial infections.

Case Study 2: Anticancer Activity Evaluation

In vitro evaluations on human cancer cell lines demonstrated that the compound significantly inhibited cell growth. For instance, in studies involving MCF-7 breast cancer cells and A549 lung cancer cells, the compound showed promising results in inducing apoptosis and inhibiting proliferation.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () focuses on pesticide-related compounds such as 2,4-DB and cycloheximide , which are structurally and functionally distinct from 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide. Below is an analysis of key differences:

(a) Structural Comparison

  • This compound : Features a sulfonamido-benzamide scaffold with chloro and methoxy groups. This structure is typical of sulfonamide-based enzyme inhibitors.
  • 2,4-DB (4-(2,4-dichlorophenoxy)butyric acid): A phenoxy herbicide with a chlorinated aromatic ring and a carboxylic acid side chain, designed to mimic plant auxins and disrupt growth .
  • Cycloheximide : A glutarimide antibiotic containing a cyclohexane ring fused to a piperidinedione moiety, inhibiting eukaryotic protein synthesis .

Data Table: Key Properties of Compared Compounds

Compound Core Structure Primary Use Mechanism of Action
This compound Sulfonamido-benzamide Hypothesized enzyme inhibitor Likely enzyme inhibition
2,4-DB Phenoxy carboxylic acid Herbicide Mimics auxins, disrupts growth
Cycloheximide Glutarimide Fungicide, protein synthesis inhibitor Binds to 60S ribosomal subunit

Research Findings and Limitations

By contrast, 2,4-DB and cycloheximide are well-documented in pesticidal applications.

Biological Activity

2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide is a sulfonamide derivative with potential therapeutic applications. This compound has garnered interest due to its unique chemical structure, which may influence its biological activity. The following sections will explore its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound has the following chemical formula: C15H16ClN2O4S. Its synthesis typically involves a series of organic reactions, including nitration, reduction, acetylation, sulfonation, and coupling reactions. The general synthetic route can be summarized as follows:

  • Nitration : Introduction of a nitro group to the aromatic ring.
  • Reduction : Conversion of the nitro group to an amino group.
  • Acetylation : Formation of an acetamido group.
  • Sulfonation : Addition of sulfonamido functionality.
  • Coupling : Formation of the desired compound through coupling with another aromatic system.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. It may act as an enzyme inhibitor or modulator, impacting cellular processes such as proliferation and apoptosis.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, in studies involving cell lines such as SJSA-1 (a human osteosarcoma cell line), compounds were shown to inhibit tumor growth effectively. The following table summarizes findings related to antitumor efficacy:

Compound IDIC50 (nM)Tumor Growth Inhibition (%)
Compound A7086
Compound B60100
Compound C3874

These results suggest that structural modifications in similar compounds can enhance their potency against cancer cells.

Inflammatory Response Modulation

In vitro studies have demonstrated that related sulfonamide derivatives can mitigate inflammation by reducing the production of pro-inflammatory cytokines. This effect is crucial for conditions characterized by chronic inflammation and may position these compounds as potential therapeutic agents for inflammatory diseases.

Case Study 1: Anticancer Properties

A study published in Nature evaluated the effects of a structurally similar compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways. The study highlighted the potential for developing new anticancer therapies based on this chemical scaffold.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives in animal models of arthritis. The results showed a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum samples.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(4-Chloro-2,5-dimethoxybenzenesulfonamido)benzamide?

  • Answer : The synthesis typically involves multi-step reactions, including sulfonamide coupling and benzamide formation. For example, chlorosulfonic acid is used for sulfonation, followed by reaction with anilines under basic conditions (e.g., sodium carbonate in THF/H₂O). Refluxing with glacial acetic acid as a catalyst improves yield . Key steps:

  • Step 1 : Sulfonation of the benzene ring using chlorosulfonic acid.
  • Step 2 : Amide coupling via ethyl chloroformate activation in dichloromethane (DCM) .
  • Optimization : Triethylamine is critical for neutralizing HCl byproducts, improving reaction efficiency.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Answer :

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for single-crystal structure determination, resolving bond angles and torsional strain .
  • Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns (e.g., methoxy and chloro groups). Mass spectrometry (HRMS) validates molecular weight.
  • Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity, as per industrial standards .

Q. What structural analogs of this compound have been studied for structure-activity relationship (SAR) analysis?

  • Answer : Analog modifications focus on:

  • Aromatic substituents : Bromo, iodo, or trifluoromethyl groups at the 4-position (e.g., 25B-NBOMe, 25C-NBF) .
  • Linker variations : Ethylamine vs. benzylamine linkers impact receptor binding (e.g., 25C-NBOH vs. 25I-NBF) .
  • Key finding : Chloro and methoxy groups enhance lipophilicity and CNS penetration compared to hydroxy substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Conflicting data often arise from assay variability. Methodological solutions include:

  • Standardized assays : Use cell lines with consistent receptor expression (e.g., HEK-293 for GPCR studies).
  • Control normalization : Reference against known agonists/antagonists (e.g., 5-HT₂A receptor ligands) .
  • Meta-analysis : Cross-validate data from high-throughput screening (HTS) and patch-clamp electrophysiology .

Q. What strategies optimize crystallographic refinement for this compound when twinning or low-resolution data occurs?

  • Answer :

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. High-resolution data (<1.2 Å) improves accuracy .
  • Disorder modeling : Split occupancy for flexible groups (e.g., methoxy rotamers) using PART instructions in SHELX .
  • Validation : Check Rfree values; a Δ(Rfree − Rwork) > 5% indicates overfitting .

Q. How can computational models predict the compound’s interaction with biological targets like 5-HT receptors?

  • Answer :

  • Docking studies : Use AutoDock Vina with receptor structures (e.g., 5-HT₂A, PDB ID: 6WGT). Focus on π-π stacking with Phe residues and hydrogen bonding to Ser159 .
  • MD simulations : GROMACS simulations (100 ns) assess binding stability; RMSD > 3 Å suggests poor target engagement .
  • Pharmacophore mapping : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using Schrödinger’s Phase .

Q. What experimental designs mitigate toxicity risks during in vivo studies of this compound?

  • Answer :

  • Dose escalation : Follow OECD guidelines (e.g., 3+3 design) to determine LD50 .
  • Metabolic profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., quinone imines) .
  • Safety margins : Calculate the therapeutic index (TI) as TI = LD50/ED50; TI > 10 is acceptable for preclinical candidates .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Answer :

  • Pharmacokinetic factors : Measure plasma protein binding (PPB) and blood-brain barrier (BBB) penetration using PAMPA-BBB .
  • Metabolic stability : Liver microsome assays (human/rat) identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
  • Case study : Poor in vivo efficacy despite high in vitro activity may stem from PPB > 95%, reducing free drug concentration .

Methodological Resources

  • Crystallography : SHELX suite (open-source) for structure refinement .
  • Toxicity Data : ATSDR guidelines for acute exposure limits (AEGL-1: 1.5 mg/m³) .
  • Synthetic Protocols : Refer to Scheme 1 in peer-reviewed syntheses for scalable routes .

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